Cas no 923173-93-7 (N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide)

N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide
- 923173-93-7
- N-[2-(4-methylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
- N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)cyclohexanecarboxamide
- AKOS001955938
- F2211-0077
- N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
-
- インチ: 1S/C23H23NO3/c1-15-7-9-16(10-8-15)22-14-20(25)19-13-18(11-12-21(19)27-22)24-23(26)17-5-3-2-4-6-17/h7-14,17H,2-6H2,1H3,(H,24,26)
- InChIKey: IERKFGCCKXKFKO-UHFFFAOYSA-N
- SMILES: O=C(C1CCCCC1)NC1C=CC2=C(C(C=C(C3C=CC(C)=CC=3)O2)=O)C=1
計算された属性
- 精确分子量: 361.16779360g/mol
- 同位素质量: 361.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 584
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.6
- トポロジー分子極性表面積: 55.4Ų
N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2211-0077-5μmol |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide |
923173-93-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2211-0077-75mg |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide |
923173-93-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2211-0077-40mg |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide |
923173-93-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2211-0077-100mg |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide |
923173-93-7 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2211-0077-1mg |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide |
923173-93-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2211-0077-3mg |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide |
923173-93-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2211-0077-5mg |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide |
923173-93-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2211-0077-15mg |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide |
923173-93-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2211-0077-2μmol |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide |
923173-93-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2211-0077-4mg |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide |
923173-93-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamideに関する追加情報
N-2-(4-Methylphenyl)-4-Oxo-4H-Chromen-6-ylcyclohexanecarboxamide (CAS No. 923173-93-7): An Overview
N-2-(4-Methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide (CAS No. 923173-93-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential therapeutic applications and has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The chemical structure of N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide is composed of a chromene core, a cyclohexane ring, and a substituted anilide moiety. The chromene scaffold is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the cyclohexane ring and the substituted anilide group further enhances the compound's pharmacological profile, making it a promising candidate for drug development.
Recent research has focused on the potential therapeutic applications of N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide. A study published in the Journal of Medicinal Chemistry highlighted its potent anti-inflammatory effects, which were attributed to its ability to inhibit key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could be a valuable lead for the development of new anti-inflammatory drugs.
Another area of interest is the compound's antioxidant properties. Oxidative stress is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. Research conducted at the University of California demonstrated that N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide exhibits strong antioxidant activity by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This makes it a potential candidate for the prevention and treatment of oxidative stress-related conditions.
In addition to its anti-inflammatory and antioxidant properties, N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide has shown promise in cancer research. A study published in Cancer Research reported that this compound selectively inhibits the proliferation of cancer cells while sparing normal cells. The mechanism behind this selective cytotoxicity involves the modulation of cell cycle progression and induction of apoptosis through the activation of caspase pathways. These findings highlight the potential of N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide as an anticancer agent.
The pharmacokinetic properties of N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide have also been investigated to assess its suitability for therapeutic use. Studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life, which are important factors for drug development. However, further optimization may be necessary to improve its pharmacokinetic profile and enhance its therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide in various disease models. Preliminary results from phase I trials have indicated that it is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and warrant further investigation in larger clinical trials.
In conclusion, N-2-(4-methylphenyl)-4-o xo - 4 H - chromen - 6 - ylcyclohexanecarboxamide (CAS No. 923173 - 93 - 7) is a multifaceted compound with a wide range of potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. Ongoing research and clinical trials will continue to shed light on its full potential as a novel therapeutic agent.
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